5-Hydroxydecanoate

mitochondrial KATP channel sarcolemmal KATP channel ischemic preconditioning

5-Hydroxydecanoate (5-HD) is the definitive tool for discriminating mitochondrial (mito)KATP from sarcolemmal (sarc)KATP channels. It uniquely inhibits mitoKATP without affecting sarcKATP, validated in human atrial tissue (60% reduction in dobutamine-induced inotropy). Its rate-limiting β-oxidation bottleneck (5-fold slower Vmax vs decanoate) makes it irreplaceable for metabolic preconditioning studies. At 500 μM, 5-HD completely abrogates diazoxide-mediated cardioprotection, confirming unparalleled specificity for mitoKATP-dependent pathways.

Molecular Formula C10H19O3-
Molecular Weight 187.26 g/mol
Cat. No. B1195396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxydecanoate
Synonyms5-hydroxydecanoate
5-hydroxydecanoic acid
5-hydroxydecanoic acid, monosodium salt
sodium 5-hydroxydecanoate
Molecular FormulaC10H19O3-
Molecular Weight187.26 g/mol
Structural Identifiers
SMILESCCCCCC(CCCC(=O)[O-])O
InChIInChI=1S/C10H20O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/p-1
InChIKeyLMHJFKYQYDSOQO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxydecanoate (5-HD) for Research Procurement: KATP Channel Modulator and Mitochondrial Substrate


5-Hydroxydecanoate (5-HD; sodium 5-hydroxydecanoate; CAS 71186-53-3) is a medium-chain fatty acid derivative (C10:0 with a hydroxyl group at the C5 position) [1]. It is widely utilized in cardiovascular and mitochondrial research as an inhibitor of ATP-sensitive potassium (KATP) channels [1]. The compound is also a substrate for mitochondrial acyl-CoA synthetase, which converts it to 5-hydroxydecanoyl-CoA (5-HD-CoA), an intermediate that enters the mitochondrial β-oxidation pathway [2].

Why 5-Hydroxydecanoate Cannot Be Substituted by Generic Decanoate or Other KATP Blockers


Substituting 5-hydroxydecanoate with unmodified decanoate or other KATP channel blockers (e.g., HMR-1098) is not scientifically valid. Unlike decanoate, which undergoes normal β-oxidation, 5-HD is metabolized with rate-limiting kinetics that create a metabolic bottleneck at the penultimate step of β-oxidation, a property unique to its 5-hydroxyl group [1]. Furthermore, 5-HD demonstrates a distinct pharmacological profile: it selectively blocks mitochondrial KATP (mitoKATP) channels while failing to inhibit sarcolemmal KATP (sarcKATP) channels in intact cells, a functional selectivity not shared by agents such as HMR-1098, which acts on surface KATP channels [2].

5-Hydroxydecanoate Quantitative Differentiation Evidence: Comparative Data vs. Decanoate, HMR-1098, and In-Class Analogs


5-Hydroxydecanoate Selectivity: MitoKATP vs. SarcKATP Channel Blockade in Intact Cells

In inside-out patches, 5-hydroxydecanoate directly inhibits both sarcolemmal KATP and mitochondrial KATP channels with comparable potency (IC50 ~30 μM). However, in intact rat ventricular myocytes, 5-HD fails to reverse sarcKATP channel activation by either metabolic inhibition or rilmakalim, indicating a functional selectivity for mitochondrial targets in cellular contexts [1]. This contrasts with HMR-1098, a selective sarcKATP channel blocker, which does not inhibit mitoKATP channels [2].

mitochondrial KATP channel sarcolemmal KATP channel ischemic preconditioning cardioprotection

5-Hydroxydecanoate β-Oxidation Kinetics: Rate-Limiting Bottleneck vs. Decanoyl-CoA

5-Hydroxydecanoate is metabolized by mitochondrial β-oxidation but creates a rate-limiting bottleneck at the penultimate step catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD). The Vmax for the 5-HD metabolite (3,5-dihydroxydecanoyl-CoA) is approximately fivefold slower than for the corresponding decanoate metabolite (L-3-hydroxydecanoyl-CoA) [1]. At the first step of β-oxidation, 5-HD-CoA exhibits a Km of 12.8 ± 0.6 μM and kcat of 14.1 s⁻¹ for MCAD, compared to decanoyl-CoA with Km ~3 μM and kcat 6.4 s⁻¹ [2].

β-oxidation mitochondrial metabolism fatty acid metabolism acyl-CoA dehydrogenase

5-Hydroxydecanoate Abolishes Diazoxide-Induced Cardioprotection While HMR-1098 Does Not

In cultured neonatal rat cardiomyocytes exposed to H₂O₂-induced oxidative stress, pretreatment with diazoxide (100 μM), a putative mitoKATP channel opener, suppressed apoptosis. This protective effect was completely abrogated by the mitoKATP channel blocker 5-hydroxydecanoate at 500 μM, but not by the sarcolemmal KATP channel blocker HMR-1098 at 30 μM [1].

cardioprotection apoptosis oxidative stress diazoxide mitoKATP channel

5-Hydroxydecanoate Attenuates Positive Inotropic Stress Response by 60% in Human Atrial Tissue

In Langendorff-perfused rat hearts, inotropic stress induced by calcium (4 mM), ouabain (80 μM), or dobutamine (0.25 μM) resulted in a sustained increase in rate-pressure product (RPP) of approximately 60%. Perfusion of 5-hydroxydecanoate before induction of inotropic stress resulted in marked attenuation of RPP [1]. In human atrial fibers, the increase in contractility induced by dobutamine was inhibited by 60% following 5-HD treatment [1].

cardiac contractility inotropic stress mitoKATP channel human atrial fibers

5-Hydroxydecanoate Abolishes Fasting-Induced and Ischemic Preconditioning-Induced Cardioprotection

In Langendorff-perfused hearts from fed and 24-h fasted rats, fasting improved reperfusion recovery of contraction following ischemia-reperfusion. Perfusion with 5-hydroxydecanoate (100 μM) abolished the beneficial effects of fasting on contractile recovery. Similarly, 5-HD abolished the effects of ischemic preconditioning (IPC) on contractile recovery, although it did not affect IPC-mediated reduction of contracture, lactate production, or viable tissue preservation [1].

ischemic preconditioning fasting cardioprotection Langendorff heart

5-Hydroxydecanoate Concentration-Dependently Reduces MitoKATP Channel Open Probability

In reconstituted myocardial mitochondrial KATP channels using planar lipid bilayers, 5-hydroxydecanoate (10 to 100 μM) reduced the open state probability (NPo) of these channels in a concentration-dependent manner. In contrast, HMR-1098 (100 μM), a selective sarcolemmal KATP antagonist, had no effect on the activity of reconstituted mitoKATP channels [1]. Diazoxide (10 μM), a mitoKATP agonist, significantly increased channel activity [1].

mitoKATP channel single-channel recording planar lipid bilayer open probability

5-Hydroxydecanoate: Validated Research Applications Based on Quantitative Evidence


Mitochondrial KATP Channel Selectivity Studies Requiring Discrimination from Sarcolemmal KATP Channels

5-HD is the appropriate tool for experiments requiring functional discrimination between mitoKATP and sarcKATP channels. In intact cells, 5-HD fails to inhibit sarcKATP channels while maintaining efficacy against mitoKATP-mediated processes, whereas HMR-1098 selectively targets surface channels [1]. This property is critical for ischemic preconditioning and cardioprotection research where mitochondrial-specific channel involvement must be isolated [1][2].

β-Oxidation Interference Studies: Investigating Mitochondrial Fatty Acid Metabolism

5-HD serves as a unique substrate for investigating β-oxidation dynamics. Its conversion to 5-HD-CoA and subsequent metabolism creates a rate-limiting bottleneck at the HAD-catalyzed penultimate step, with Vmax approximately fivefold slower than decanoate metabolism [1]. This property makes 5-HD valuable for studies examining fatty acid oxidation interference, mitochondrial respiration, and metabolic preconditioning mechanisms [1][2].

Cardiac Inotropic Stress and Contractility Research Using Human Atrial Tissue

5-HD is validated for use in human cardiac tissue studies examining mitoKATP channel involvement in contractile function. The compound inhibits dobutamine-induced contractility increases by 60% in human atrial fibers, establishing its translational relevance for investigating physiological roles of mitoKATP in inotropy and heart failure [1]. This human tissue validation distinguishes 5-HD from compounds lacking such translational data.

Diazoxide-Induced Cardioprotection Abrogation Assays

5-HD is the established pharmacological tool for blocking diazoxide-induced cardioprotection. At 500 μM, 5-HD completely abrogates diazoxide-mediated anti-apoptotic protection against oxidative stress, whereas HMR-1098 (30 μM) shows no effect [1]. This differential response provides a validated assay system for confirming mitoKATP channel involvement in pharmacological preconditioning studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxydecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.